N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide

antimicrobial screening structure-activity relationship oxadiazole library design

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide (CAS 941946-35-6, molecular formula C20H21N3O4, MW 367.405) is a fully synthetic, 2,5-disubstituted 1,3,4-oxadiazole acetamide derivative bearing a 2,4-dimethoxyphenyl substituent at the oxadiazole C5 position and a 2,4-dimethylphenylacetamide moiety at the C2-amino position. This compound belongs to a pharmacologically privileged scaffold class — the 1,3,4-oxadiazole heterocycle — which is recognized across medicinal chemistry for its broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

Molecular Formula C20H21N3O4
Molecular Weight 367.405
CAS No. 941946-35-6
Cat. No. B2633638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
CAS941946-35-6
Molecular FormulaC20H21N3O4
Molecular Weight367.405
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC)C
InChIInChI=1S/C20H21N3O4/c1-12-5-6-14(13(2)9-12)10-18(24)21-20-23-22-19(27-20)16-8-7-15(25-3)11-17(16)26-4/h5-9,11H,10H2,1-4H3,(H,21,23,24)
InChIKeyRTCWWYAWEXGZRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide (CAS 941946-35-6): Structural Identity and Procurement Baseline


N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide (CAS 941946-35-6, molecular formula C20H21N3O4, MW 367.405) is a fully synthetic, 2,5-disubstituted 1,3,4-oxadiazole acetamide derivative bearing a 2,4-dimethoxyphenyl substituent at the oxadiazole C5 position and a 2,4-dimethylphenylacetamide moiety at the C2-amino position [1]. This compound belongs to a pharmacologically privileged scaffold class — the 1,3,4-oxadiazole heterocycle — which is recognized across medicinal chemistry for its broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties [2][3]. The compound is supplied exclusively for laboratory research use and is not approved for human or veterinary therapeutic application [1]. Its procurement value lies in its dual-substitution pattern, which differentiates it from simpler mono-substituted or unsubstituted phenyl oxadiazole analogs within screening libraries.

Why Generic Substitution Fails for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide: Comparator Selection and Structural Differentiation Rationale


Generic substitution among 1,3,4-oxadiazole acetamide analogs is scientifically unsound because even minor changes in the aryl substitution pattern — such as the position of methoxy groups on the phenyl ring at C5 or the presence/absence of methyl substituents on the phenylacetamide portion — can profoundly alter lipophilicity, electronic distribution, target binding, and ultimately biological activity [1][2]. The close analog N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide (CAS not available from allowed sources), which differs only in the methoxy substitution pattern (3,4- vs. 2,4-), represents a structurally proximal yet functionally non-interchangeable comparator. In a series of 2,5-disubstituted-1,3,4-oxadiazoles, Harish and Mohana (2013) demonstrated that variations in the substituent on the phenyl ring at the oxadiazole C5 position directly determine the spectrum and potency of antimicrobial activity [1]. Another comparator, 2-(2,4-dimethylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 941896-02-2), incorporates a trimethoxyphenyl group, which would be expected to alter drug-likeness parameters and biological target engagement compared to the 2,4-dimethoxy substitution of the target compound . These structural distinctions, although subtle in graphical form, are sufficient to preclude reliable interchangeability in any screening cascade, SAR study, or chemical probe experiment.

Quantitative Differentiation Evidence for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide (CAS 941946-35-6)


Structural Isomer Differentiation: 2,4-Dimethoxyphenyl vs. 3,4-Dimethoxyphenyl Substitution at the Oxadiazole C5 Position

The target compound bears a 2,4-dimethoxyphenyl substituent at the oxadiazole C5 position, in contrast to the 3,4-dimethoxyphenyl regioisomer. In the structurally related series of 2-(2,4-dimethoxyphenyl)-5-substituted-1,3,4-oxadiazoles reported by Harish and Mohana (2013), the substitution pattern on the C5 phenyl ring was shown to be a primary determinant of antimicrobial potency and spectrum breadth [1]. The 2,4-dimethoxy arrangement positions one methoxy group ortho to the oxadiazole ring, introducing steric and electronic effects absent in the 3,4-isomer, which may influence both conformational preference and hydrogen-bonding capability at biological targets.

antimicrobial screening structure-activity relationship oxadiazole library design

Acetamide Side-Chain Differentiation: 2,4-Dimethylphenyl vs. Phenyl Acetamide Moiety

The target compound incorporates a 2,4-dimethylphenyl group on the acetamide side chain, distinguishing it from the simpler N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide analog (CAS 897615-68-8) . The addition of two methyl substituents on the phenylacetamide portion is expected to increase lipophilicity (estimated ΔLogP ≈ +1.0–1.5 based on fragment contribution methods) and modulate metabolic stability compared to the unsubstituted phenyl analog. In the broader context of 1,3,4-oxadiazole antimicrobial SAR, the nature of substituents on the acetamide phenyl ring influences both potency and selectivity profiles [1].

drug-likeness lipophilicity optimization chemical probe development

Class-Level Antimicrobial Activity: 1,3,4-Oxadiazole Acetamide Scaffold Performance Relative to Clinical Comparators

Although target-compound-specific MIC data are not available from peer-reviewed primary literature accessible under source restrictions, the 1,3,4-oxadiazole-acetamide analog class has demonstrated potent in vitro antimicrobial activity. Rouzi et al. (2025) reported that compounds 3a–g, 3i, and 3j from their novel 1,3,4-oxadiazole-acetamide series achieved MIC values of 1.95 µg/mL against a panel of pathogenic bacterial and fungal strains, a potency superior to that of the positive control antibiotics used in the study [1]. In the Harish and Mohana (2013) series of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives — which share the core 2,4-dimethoxyphenyl-oxadiazole motif with the target compound — several analogs exhibited antimicrobial activity comparable to commercial antibiotics against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Fusarium oxysporum [2]. These class-level findings support the rationale for evaluating the target compound in antimicrobial screening cascades, with the specific expectation that its unique 2,4-dimethylphenylacetamide side chain may confer a differentiated activity profile.

antimicrobial resistance lead optimization oxadiazole pharmacophore

Patent Landscape Positioning: Oxadiazole Acetamide Derivatives in Inflammatory and Oncological Indications

The 1,3,4-oxadiazole scaffold is extensively covered in the patent literature for therapeutic applications. US patent application US 20110086839 (Castro Pineiro et al., filed 2009) discloses novel oxadiazole derivatives with pharmacological activity for the treatment of disorders including pain, inflammation, autoimmune diseases, cancer, and neurodegenerative conditions [1]. The target compound, as a 2,5-disubstituted 1,3,4-oxadiazole acetamide, falls within the general structural scope of such patent families. Its specific substitution pattern — combining a 2,4-dimethoxyphenyl group at C5 with a 2,4-dimethylphenylacetamide at C2 — represents a structurally defined chemical entity that may offer freedom-to-operate advantages or, conversely, may be encompassed within existing Markush claims, depending on the precise claim language. Patent-awareness is essential for any organization considering this compound for lead optimization or commercial development.

intellectual property patent landscaping therapeutic oxadiazoles

Lack of Direct Target-Compound-Specific Quantitative Biological Data: Evidence Gap Acknowledgment

Following an exhaustive search of PubMed, PubChem, ChemSpider, BindingDB, ChEMBL, DrugBank, Google Scholar, and major patent databases under the specified source restrictions, no peer-reviewed primary research article or publicly accessible authoritative database entry was found that reports direct, target-compound-specific quantitative biological data (MIC, IC50, Ki, Kd, EC50, or in vivo efficacy) for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide (CAS 941946-35-6). The compound appears to be a commercially available screening library compound that has not yet been the subject of dedicated published biological evaluation. All quantitative differentiation claims in this guide are therefore based on class-level inference from structurally related 1,3,4-oxadiazole acetamide series and physicochemical property predictions, rather than on direct head-to-head experimental comparisons involving the target compound itself. This evidence gap should be explicitly considered in procurement decisions, and users are encouraged to request any unpublished vendor-held characterization data prior to purchase.

data transparency evidence-based procurement screening compound vetting

Recommended Research and Industrial Application Scenarios for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide (CAS 941946-35-6)


Antimicrobial Screening Library Expansion with a Structurally Defined 2,4-Dimethoxyphenyl Oxadiazole Chemotype

As demonstrated by the Rouzi et al. (2025) series, 1,3,4-oxadiazole-acetamide analogs can achieve MIC values as low as 1.95 µg/mL against pathogenic bacterial and fungal strains [1]. The target compound, bearing the 2,4-dimethoxyphenyl substitution at the oxadiazole C5 position — a motif associated with antimicrobial activity in the Harish and Mohana (2013) series — represents a logical addition to phenotypic antimicrobial screening decks . Its structural distinction from the 3,4-dimethoxy and unsubstituted phenyl analogs ensures coverage of under-explored chemical space within the oxadiazole-acetamide class, reducing redundancy in library composition.

Structure-Activity Relationship (SAR) Probe for Oxadiazole C5-Phenyl Substitution Pattern Studies

The target compound's 2,4-dimethoxyphenyl group at C5 provides a defined reference point for systematic SAR exploration. Comparison with the 3,4-dimethoxyphenyl regioisomer and the 3,4,5-trimethoxyphenyl analog (CAS 941896-02-2) enables deconvolution of methoxy position and count effects on biological activity. Such comparative SAR studies are essential for understanding the pharmacophoric requirements of the oxadiazole scaffold in any given target-based or phenotypic assay [1].

Chemical Probe Candidate for Target Identification in Mycobacterium tuberculosis Screening

The 1,3,4-oxadiazole scaffold has been associated with antimycobacterial activity, with MIC values as low as 0.016 µg/mL reported for certain derivatives [1]. The target compound, incorporating both the 2,4-dimethoxyphenyl oxadiazole core and the lipophilic 2,4-dimethylphenylacetamide tail, is structurally positioned for evaluation as a chemical probe in M. tuberculosis target identification campaigns, provided that confirmatory MIC testing is performed upon compound acquisition.

In Silico Drug-Likeness Assessment and Computational Chemistry Benchmarking

With a molecular weight of 367.4 g/mol, 1 hydrogen bond donor, 4 hydrogen bond acceptors (oxadiazole ring nitrogens and oxygen, plus amide carbonyl), and a predicted XLogP3 in the range of 3.5–4.0, the target compound falls within drug-like chemical space (Lipinski Rule of 5 compliant) [1]. It can serve as a benchmark structure for computational ADMET prediction model validation, molecular dynamics simulations of oxadiazole-protein interactions, and pharmacophore model refinement for the 1,3,4-oxadiazole chemotype.

Quote Request

Request a Quote for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.